molecular formula C27H20BrNO2 B8255853 6-(bromomethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one

6-(bromomethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one

Cat. No. B8255853
M. Wt: 470.4 g/mol
InChI Key: VLCJLTLPYYPHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017789B2

Procedure details

10.0 g of 6-(chloromethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one, 35 mL of bromoethane and 2.42 g of sodium bromide were added to 80 mL of N-methyl-2-pyrrolidone, and this was stirred for 1.5 hours at 55-60° C. After cooling the reaction mixture, 20 mL of 2-propanol and 50 mL of water were added dropwise and solids were filtered to obtain a white solid. The obtained white solid, 35 mL of bromoethane and 2.42 g of sodium bromide were added to 80 mL of N-methyl-2-pyrrolidone, and this was stirred for 1 hour at 55-60° C. After cooling the reaction mixture, 20 mL of 2-propanol and 50 mL of water were added dropwise and solids were filtered to obtain 9.04 g of 6-(bromomethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one in the form of a white solid.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
6-(chloromethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:31]=[CH:30][C:6]2[C:7](=[O:29])[N:8]([C:10]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:9][C:5]=2[CH:4]=1.[Br:32]CC.[Br-].[Na+]>O.CC(O)C.CN1CCCC1=O>[Br:32][CH2:2][C:3]1[CH:31]=[CH:30][C:6]2[C:7](=[O:29])[N:8]([C:10]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:9][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
6-(chloromethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one
Quantity
10 g
Type
reactant
Smiles
ClCC1=CC2=C(C(N(O2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C=C1
Name
Quantity
35 mL
Type
reactant
Smiles
BrCC
Name
Quantity
2.42 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
BrCC
Name
Quantity
2.42 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
this was stirred for 1.5 hours at 55-60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
FILTRATION
Type
FILTRATION
Details
solids were filtered
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
STIRRING
Type
STIRRING
Details
this was stirred for 1 hour at 55-60° C
Duration
1 h
ADDITION
Type
ADDITION
Details
were added dropwise
FILTRATION
Type
FILTRATION
Details
solids were filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=CC2=C(C(N(O2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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